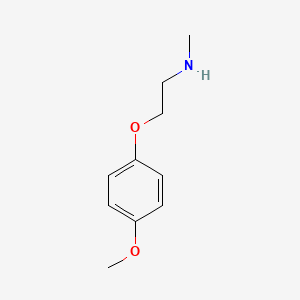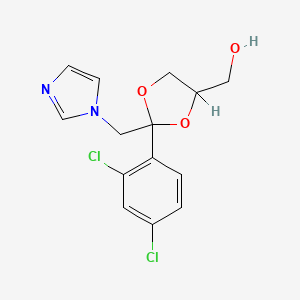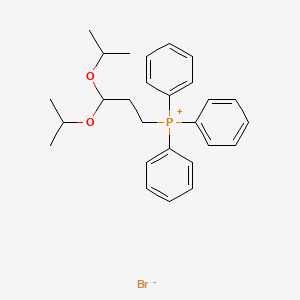
Methyl 6-(4-benzylpiperazino)nicotinate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Methyl 6-(4-benzylpiperazino)nicotinate and its related compounds have been explored for their antimicrobial properties. Studies have shown that certain derivatives, including nicotinamides and thiazolidinones, exhibit antimicrobial activity against a range of bacteria and fungi. For instance, 4-Thiazolidinones of Nicotinic Acid demonstrated in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species (Patel & Shaikh, 2010).
Chemical Separation and Stability
The separation and stability of nicotinic acid derivatives, including methyl nicotinate, have been a subject of research. Studies using densitometry and chromatography have investigated the separation effect and chemical stability of these compounds. The research helps in understanding the chemical properties and potential applications of these derivatives (Pyka & Klimczok, 2007), (Parys & Pyka, 2010).
Synthesis and Evaluation for Medical Use
The synthesis of this compound and its analogs is crucial for their potential medical applications. Studies have focused on developing safe and economical synthesis methods for these compounds. For example, a study on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, related to this compound, highlights the process of creating intermediates for novel anti-infective agents (Mulder et al., 2013).
Anticancer Potential
Research has also been conducted on the potential anticancer properties of this compound derivatives. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides showed significant anticancer activity against a panel of 60 human cancer cell lines, suggesting their potential as anticancer agents (Kamal et al., 2014).
Enhancement of Peripheral Blood Collection
Interestingly, the topical application of Methyl Nicotinate solution has been found to enhance peripheral blood collection. This suggests potential clinical utility in improving blood collection methods, especially for patients with difficulties in providing blood samples (Zhu et al., 2022).
Wirkmechanismus
Target of Action
Based on its structural similarity to methyl nicotinate , it can be inferred that it might act on similar targets. Methyl nicotinate is known to act as a peripheral vasodilator .
Mode of Action
Methyl nicotinate, a structurally similar compound, is known to enhance local blood flow at the site of application by acting as a peripheral vasodilator . It is plausible that Methyl 6-(4-benzylpiperazino)nicotinate might exhibit a similar mode of action.
Biochemical Pathways
Methyl nicotinate is known to induce vasodilation of the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is possible that this compound might affect similar pathways.
Result of Action
Based on the known effects of methyl nicotinate, it can be inferred that this compound might enhance local blood flow at the site of application .
Biochemische Analyse
Biochemical Properties
Methyl 6-(4-benzylpiperazino)nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This interaction is crucial as it influences the enzyme’s activity, thereby affecting the overall NAD+ biosynthesis pathway . Additionally, this compound binds to certain proteins, altering their conformation and function, which can have downstream effects on various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules such as protein kinases, leading to altered phosphorylation states of target proteins . This modulation can impact various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . The degradation products can have different biochemical properties and may affect cellular functions differently. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression . These changes can persist even after the compound is removed, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects . These findings highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinate phosphoribosyltransferase, influencing the biosynthesis of NAD+ . This interaction can affect metabolic flux and the levels of various metabolites within the cell . Additionally, this compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties and effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression . The distribution of this compound within tissues can also affect its overall biochemical effects and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for its role in regulating various cellular processes and biochemical pathways .
Eigenschaften
IUPAC Name |
methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-18(22)16-7-8-17(19-13-16)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAFROZAEXKPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175799 | |
| Record name | Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132521-74-5 | |
| Record name | Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132521-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















